molecular formula C12H17NO2 B15248315 Ethyl4-(tert-butyl)nicotinate

Ethyl4-(tert-butyl)nicotinate

Cat. No.: B15248315
M. Wt: 207.27 g/mol
InChI Key: XIOKOQFKUUKKCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)nicotinate is a nicotinic acid derivative featuring an ethyl ester group and a bulky tert-butyl substituent at the 4-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, particularly in terms of metabolic stability and interactions with biological catalysts like human serum albumin (HSA). Nicotinate esters are widely studied as prodrugs due to their ability to modulate solubility and hydrolysis rates, which influence bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-tert-butylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-8-13-7-6-10(9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

XIOKOQFKUUKKCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of nicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield Ethyl 4-(tert-butyl)nicotinate .

Industrial Production Methods: Industrial production of Ethyl 4-(tert-butyl)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(tert-butyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The nicotinate ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted nicotinates with various functional groups.

Scientific Research Applications

Ethyl 4-(tert-butyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Kinetic Insights

  • Methyl Nicotinate : Despite the small ester group, its hydrolysis in HSA is exceptionally slow (half-life >95 hours). This suggests that HSA’s catalytic activity is less efficient toward methyl esters, possibly due to steric or electronic mismatches .
  • tert-Butyl Nicotinate : The bulky tert-butyl ester group renders hydrolysis immeasurably slow, highlighting the role of steric hindrance in blocking enzymatic access .
  • 2-Butoxyethyl Nicotinate : The ether-containing ester group facilitates rapid hydrolysis (half-life <15 minutes), likely due to enhanced solubility and flexibility, improving HSA binding .
  • 1-Carbamoylethyl Nicotinate : Uniquely stabilized by HSA, possibly due to hydrogen bonding between the carbamoyl group and HSA’s active site, which inhibits hydrolysis .

Hypothesized Behavior of Ethyl 4-(tert-Butyl)nicotinate

While direct data is lacking, its structure suggests:

Ethyl Ester Group : Compared to methyl and tert-butyl esters, ethyl esters typically exhibit intermediate hydrolysis rates. However, in HSA, methyl esters paradoxically show greater stability (Table 1), making predictions challenging.

4-tert-Butyl Substituent : The bulky substituent may further reduce hydrolysis by hindering HSA’s access to the ester group, akin to tert-butyl nicotinate. This could result in a half-life exceeding that of unsubstituted ethyl nicotinate.

Mechanistic Implications

The substrate specificity of HSA toward nicotinate esters depends on:

  • Steric Effects : Bulky groups (e.g., tert-butyl) impede enzymatic hydrolysis.
  • Ester Flexibility : Linear esters (e.g., 2-butoxyethyl) enhance binding and catalysis.
  • Electronic Interactions: Polar groups (e.g., carbamoyl) may stabilize or inhibit hydrolysis via non-covalent interactions.

For Ethyl 4-(tert-butyl)nicotinate, the combined effects of a moderately sized ethyl ester and a sterically demanding tert-butyl substituent likely result in a hydrolysis profile distinct from both unsubstituted esters and purely tert-butyl-based analogs. Experimental validation is required to confirm these hypotheses.

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